2-Hydrazinyl-4,6-dimethylpyridine

Description

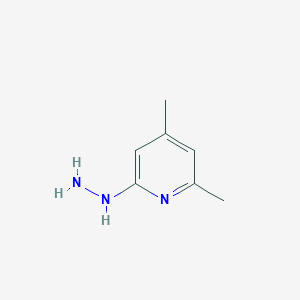

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-6(2)9-7(4-5)10-8/h3-4H,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIFAGOIDKXWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Chemical Significance of Pyrimidine Hydrazines

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic aromatic compound, structurally similar to benzene (B151609) but with two nitrogen atoms at the first and third positions of the six-membered ring. nih.gov This core structure is biologically ubiquitous, forming the basis for essential biomolecules such as the nucleobases cytosine, thymine, and uracil, which are constituents of DNA and RNA. nih.gov Beyond their role in genetics, pyrimidine derivatives are integral to many natural products, like vitamin B1, and synthetic compounds with a long history of therapeutic use. nih.gov

The introduction of a hydrazine (B178648) (-NHNH2) moiety onto the pyrimidine scaffold gives rise to pyrimidine hydrazines, a class of compounds with enhanced reactivity and diverse chemical utility. Hydrazine itself is a powerful reagent known to react with pyrimidine bases, often leading to ring cleavage, a reaction that has been studied for the specific chemical alteration of nucleic acids. scispace.com When incorporated as a stable substituent, the hydrazinyl group serves as a highly nucleophilic center, facilitating cyclization and condensation reactions. This reactivity is fundamental to the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines, which are scaffolds of significant pharmacological interest. tandfonline.comekb.eg

Pyrimidine hydrazones, typically formed by the reaction of a pyrimidine hydrazine with a ketone or aldehyde, represent a broad class of derivatives that have been extensively explored for their wide-ranging biological activities. semanticscholar.orgasianjpr.com Research has demonstrated that these compounds possess potent anticancer, antimicrobial, antiviral, antioxidant, and central nervous system (CNS) depressant properties, establishing pyrimidine hydrazines as a privileged scaffold in medicinal chemistry and drug discovery. semanticscholar.orgasianjpr.comtandfonline.comorientjchem.org

Structural Features and Electronic Properties of the 4,6 Dimethylpyrimidine Hydrazine Scaffold

The chemical behavior of 2-Hydrazinyl-4,6-dimethylpyrimidine (B165083) is dictated by the interplay of its constituent parts: the pyrimidine (B1678525) ring, the two methyl groups, and the hydrazinyl group. The pyrimidine ring is inherently π-deficient due to the presence of the two electronegative nitrogen atoms. semanticscholar.org This creates electron-deficient centers at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack. semanticscholar.org

The key structural and electronic features include:

The Pyrimidine Core : The nitrogen atoms strongly pull electron density from the ring carbons, particularly positions 2, 4, and 6. semanticscholar.org

Methyl Group Substituents : Located at positions 4 and 6, the two methyl (-CH₃) groups are electron-donating. They increase the electron density and stability of the pyrimidine ring compared to an unsubstituted ring. Spectroscopic data, such as 1H NMR, typically show characteristic signals for these methyl protons. tandfonline.com

The Hydrazinyl Group : Positioned at the electron-deficient C2 position, the hydrazinyl (-NHNH₂) group is a potent nucleophile. Its presence is key to the compound's utility as a synthetic intermediate, enabling reactions like acylation and condensation to form larger, more complex heterocyclic structures. ekb.egnih.gov The hydrazinyl group contains two hydrogen bond donors, contributing to its interaction with other molecules. nih.gov

Chemical and Physical Properties of 2-Hydrazinyl-4,6-dimethylpyrimidine

| Property | Value | Reference |

| CAS Number | 23906-13-0 | nih.govscbt.com |

| Molecular Formula | C₆H₁₀N₄ | nih.govscbt.com |

| Molecular Weight | 138.17 g/mol | nih.govscbt.com |

| IUPAC Name | (4,6-dimethylpyrimidin-2-yl)hydrazine | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Overview of Academic Research Trajectories for 2 Hydrazinyl 4,6 Dimethylpyrimidine

Precursor Synthesis and Reactant Selection for Pyrimidine (B1678525) Core Formation

The foundational step in synthesizing the target compound is the construction of the 4,6-dimethylpyrimidine ring. A classic and widely used method involves the condensation of a 1,3-dicarbonyl compound with a source of the N-C-N fragment.

Core Synthesis: The most common precursor, 2-hydroxy-4,6-dimethylpyrimidine, is synthesized via the cyclization of acetylacetone with urea. arkat-usa.org This reaction establishes the characteristic dimethylpyrimidine framework.

Activation for Substitution: The hydroxyl group at the 2-position of the pyrimidine ring is not a suitable leaving group for direct nucleophilic substitution by hydrazine. Therefore, it must be converted into a more reactive group. This is typically achieved by chlorination. The reaction of 4,6-dimethylpyrimidin-2-ol with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), yields the key intermediate: 2-chloro-4,6-dimethylpyrimidine (B132427) . This halogenated pyrimidine is highly susceptible to nucleophilic attack at the C2 position, making it the ideal precursor for hydrazinolysis.

Alternative precursors can also be synthesized. For instance, reacting 2-amino-4,6-dimethylpyrimidine (B23340) with ethyl chloroacetate (B1199739) produces an intermediate that, upon condensation with hydrazine hydrate (B1144303), yields a hydrazide derivative, showcasing another pathway to introduce the hydrazine functionality, albeit indirectly. niscpr.res.inniscair.res.in

Direct Synthesis Routes to 2-Hydrazinyl-4,6-dimethylpyrimidine

The most direct and prevalent method for synthesizing 2-hydrazinyl-4,6-dimethylpyrimidine is the nucleophilic aromatic substitution (SNAr) reaction on an activated pyrimidine precursor.

The reaction involves the treatment of 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyrimidine ring and displacing the chloride ion.

This hydrazinolysis is typically performed by refluxing the chlorinated precursor with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). tandfonline.comsmolecule.com The reaction proceeds efficiently, often resulting in good yields of the desired product. An alternative, though less common, route involves the reaction of 2-amino-4,6-dimethylpyrimidine with hydrazine under heating, which also yields the target compound. The hydrazine group in the final product is highly reactive and enables further cyclization and condensation reactions to form fused heterocyclic systems like triazolopyrimidines. ekb.eg

Several factors can be adjusted to maximize the efficiency and yield of the hydrazinolysis reaction. The table below summarizes key parameters and their general effects.

| Parameter | Condition/Effect on Efficiency | Research Finding |

| Solvent | Ethanol is a commonly used solvent that facilitates the dissolution of reactants and provides a suitable medium for the reaction under reflux. smolecule.com | The use of ethanol as a solvent during the condensation of the precursor with hydrazine hydrate is a well-established method. tandfonline.com |

| Temperature | The reaction is typically conducted under reflux (heating) to overcome the activation energy barrier, leading to faster reaction rates. smolecule.com | Heating is generally required to drive the substitution reaction to completion. |

| Reactant Ratio | An excess of hydrazine hydrate is often used to ensure complete conversion of the 2-chloro-4,6-dimethylpyrimidine and to drive the equilibrium towards the product side. | Studies on halopyrimidines frequently employ an excess of the hydrazine nucleophile to achieve high yields. smolecule.com |

| Reaction Time | Reaction times can vary from a few hours to longer periods, depending on the scale and specific conditions, with completion often monitored by thin-layer chromatography (TLC). niscpr.res.in | Reactions involving hydrazine condensation can require several hours of reflux to ensure completion. niscpr.res.in |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, synthetic chemistry has increasingly focused on developing more sustainable and efficient methodologies. These principles have been applied to the synthesis of pyrimidine derivatives, including hydrazinylpyrimidines.

While the direct hydrazinolysis of 2-chloropyrimidines is often efficient without a catalyst, related transformations in pyrimidine chemistry benefit significantly from catalysis. For instance, the synthesis of substituted anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine has been shown to be promoted by acid catalysis. nih.gov In the broader context of heterocyclic synthesis, ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as an eco-friendly catalyst for related multi-component reactions, highlighting a potential area for future optimization in hydrazinylpyrimidine synthesis. researchgate.net Catalytic approaches are instrumental in reducing reaction times and improving yields under milder conditions. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The synthesis of pyrimidine derivatives, including those involving nucleophilic substitutions, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.gov

Key advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes. nih.govresearchgate.net

Higher Yields: The uniform and rapid heating provided by microwaves often leads to cleaner reactions with fewer side products and improved product yields. researchgate.net

Energy Efficiency: MAOS is generally more energy-efficient than traditional heating methods. researchgate.net

Studies have demonstrated that microwave irradiation can be effectively used for synthesizing various hydrazinylpyrimidine derivatives and related structures, offering a greener and more efficient alternative to classical methods. smolecule.comresearchgate.net For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline (B41778) derivatives under microwave irradiation in ethanol provides high yields in a very short time, a principle that is directly applicable to reactions with hydrazine. nih.gov

Reactions at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the primary site of reactivity in 2-hydrazinyl-4,6-dimethylpyrimidine, acting as a potent nucleophile. This reactivity is harnessed in various condensation, cyclization, and substitution reactions to synthesize a multitude of derivative compounds.

Condensation Reactions for Azomethine Linkage Formation (Schiff Bases, Hydrazones)

The reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with carbonyl compounds such as aldehydes and ketones readily forms hydrazones, which are a class of Schiff bases, through the formation of an azomethine (-C=N-) linkage. smolecule.comresearchgate.net This condensation reaction is a cornerstone of its derivatization chemistry.

For instance, the condensation of 2-hydrazinyl-4,6-dimethylpyrimidine with dehydroacetic acid in ethanol yields 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine. tandfonline.com Similarly, it reacts with 1-phenyl-3-methyl-4-formylpyrazol-5-one to produce a novel hetarylhydrazone. researchgate.net These reactions typically proceed by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by dehydration.

The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further transformations, particularly cyclization reactions. The formation of these azomethine linkages is a critical step in the synthesis of various biologically active molecules.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Hydrazinyl-4,6-dimethylpyrimidine | Dehydroacetic acid | 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine | tandfonline.com |

| 2-Hydrazinyl-4,6-dimethylpyrimidine | 1-Phenyl-3-methyl-4-formylpyrazol-5-one | 4,6-dimethylpyrimidinylhydrazone of 1-phenyl-3-methyl-4-formylpyrazol-5-one | researchgate.net |

| 2-Hydrazinyl-4,6-dimethylpyrimidine | Carbonyl compounds | Hydrazones | smolecule.com |

Cyclization Reactions for Fused Heterocycles (e.g., Pyrazoles, Oxadiazoles, Triazoles)

The hydrazinyl moiety of 2-hydrazinyl-4,6-dimethylpyrimidine is a key functional group for the construction of various fused heterocyclic systems. These reactions often proceed through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization.

Pyrazoles: The reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with β-dicarbonyl compounds is a well-established method for the synthesis of pyrazole derivatives. For example, its reaction with acetylacetone leads to the formation of a pyrazole derivative. ekb.eg Similarly, reactions with trifluoromethyl-β-diketones under different conditions can yield 5-hydroxy-5-trifluoromethylpyrazolines or 3-trifluoromethylpyrazoles. researchgate.netresearchgate.netconnectjournals.com The reaction with ethyl 3-oxo-4-(5-phenyl-2H-tetrazol-2-yl)butanoate results in the formation of 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2Н-tetrazol-2-yl)methyl]-1Н-pyrazol-5-ol. nih.gov

Triazoles: Fused triazole rings can also be synthesized from 2-hydrazinyl-4,6-dimethylpyrimidine. Reaction with benzoyl chloride results in the formation of 5,7-dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrimidine. ekb.eg This cyclization can also be achieved starting from the corresponding N-benzoyl derivative or the hydrazone. ekb.eg Furthermore, reaction with carbon disulfide affords 5,7-dimethyl- smolecule.comekb.egCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine-3-thiol. ekb.eg

Other Fused Systems: The versatility of 2-hydrazinyl-4,6-dimethylpyrimidine extends to the formation of other fused heterocycles. For instance, its reaction with 2,5-hexanedione yields a pyrrole (B145914) derivative. ekb.eg

| Reagent | Resulting Fused Heterocycle | Product Name | Reference |

| Acetylacetone | Pyrazole | 3,5-Dimethyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazole | ekb.eg |

| Trifluoromethyl-β-diketones | Pyrazoline/Pyrazole | 5-Hydroxy-5-trifluoromethylpyrazolines / 3-Trifluoromethylpyrazoles | researchgate.netresearchgate.netconnectjournals.com |

| Benzoyl chloride | Triazolopyrimidine | 5,7-Dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrimidine | ekb.eg |

| Carbon disulfide | Triazolopyrimidine | 5,7-Dimethyl- smolecule.comekb.egCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine-3-thiol | ekb.eg |

| 2,5-Hexanedione | Pyrrole | 1-(4,6-Dimethylpyrimidin-2-yl)-2,5-dimethylpyrrole | ekb.eg |

| Ethyl 3-oxo-4-(5-phenyl-2H-tetrazol-2-yl)butanoate | Pyrazolol | 1-(4,6-Dimethylpyrimidin-2-yl)-3-[(5-phenyl-2Н-tetrazol-2-yl)methyl]-1Н-pyrazol-5-ol | nih.gov |

Mannich-Type Reactions and Aminomethylation

The hydrazinyl group of 2-hydrazinyl-4,6-dimethylpyrimidine can participate in Mannich-type reactions, which involve the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org While specific examples directly involving the hydrazinyl group of 2-hydrazinyl-4,6-dimethylpyrimidine in a classical three-component Mannich reaction are not extensively detailed in the provided results, the general reactivity pattern of hydrazines suggests its potential for such transformations. The Mannich reaction typically involves an amine, formaldehyde, and a compound with an active hydrogen. wikipedia.org In the context of 2-hydrazinyl-4,6-dimethylpyrimidine, the hydrazinyl moiety could act as the amine component.

Research has shown the application of Mannich reactions in the synthesis of various heterocyclic compounds, including those with a pyrimidine core. pjsir.org For instance, the condensation of 2-(α-hydroxyethyl)benzimidazole with formaline and aminopyrimidines under Mannich reaction conditions has been reported. pjsir.org This indicates the feasibility of employing pyrimidine-containing amines in such reactions.

Reactions Involving the Pyrimidine Ring System

While the hydrazinyl group is the more reactive site, the pyrimidine ring itself can undergo certain reactions, although it is generally less susceptible to electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms.

Electrophilic Aromatic Substitution Reactions

The pyrimidine ring in 2-hydrazinyl-4,6-dimethylpyrimidine is electron-deficient, which deactivates it towards typical electrophilic aromatic substitution reactions. The presence of the electron-donating methyl groups at positions 4 and 6, and the hydrazinyl group at position 2, can somewhat mitigate this deactivation, but the ring remains relatively unreactive to electrophiles. No specific examples of electrophilic aromatic substitution on the pyrimidine ring of this compound were found in the provided search results.

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions on the pyrimidine ring of 2-hydrazinyl-4,6-dimethylpyrimidine are more common, particularly when a suitable leaving group is present. While the hydrazinyl group itself is not a leaving group, it is often introduced onto the pyrimidine ring by displacing a halogen or other good leaving group. For example, 2-hydrazino-4,6-dimethylpyrimidine can be synthesized by reacting 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate. nih.gov

Conversely, under vigorous conditions, the entire hydrazinyl group can be displaced by other nucleophiles. For instance, the displacement of a sulfonyl group, which can be derived from a thione, by hydrazine is a method to introduce the hydrazinyl group. rsc.orgrsc.org This suggests that under forcing conditions, the C-N bond of the hydrazinyl group could potentially be cleaved and replaced by another nucleophile.

Regioselective Functionalization Strategies

Regioselective functionalization of 2-Hydrazinyl-4,6-dimethylpyridine is a critical aspect of its chemistry, allowing for the targeted synthesis of specific isomers of fused heterocyclic compounds. The molecule possesses multiple reactive sites: the two nitrogen atoms of the hydrazine group (the exocyclic N-1 and terminal N-2) and the pyridine (B92270) ring nitrogen. The strategic choice of reactants and conditions enables chemists to selectively target these positions to build complex molecular architectures.

The primary mode of functionalization involves the reaction of the terminal amino group of the hydrazine moiety with electrophiles. This site's high nucleophilicity drives reactions such as condensation with carbonyl compounds to form hydrazones. More significantly, this reactivity is harnessed in cyclocondensation reactions with 1,3-dielectrophiles to construct fused five-membered rings.

Two of the most important fused ring systems synthesized from this compound are pyrazolo[1,5-a]pyridines and Current time information in Bangalore, IN.tandfonline.comrjptonline.orgtriazolo[4,3-a]pyridines.

Synthesis of Pyrazolo[1,5-a]pyridines: The reaction of 2-hydrazinylpyridines with 1,3-dicarbonyl compounds, such as β-ketoesters or acetylacetone, is a classic method for constructing the pyrazolo[1,5-a]pyridine (B1195680) core. The reaction proceeds via an initial condensation of the terminal hydrazine nitrogen with one carbonyl group, followed by a cyclization involving the pyridine ring nitrogen (N1) attacking the second carbonyl group, and subsequent dehydration. The regioselectivity of this reaction—determining which carbonyl group is attacked first—can be influenced by steric and electronic factors of the dicarbonyl compound.

Synthesis of Current time information in Bangalore, IN.tandfonline.comrjptonline.orgTriazolo[4,3-a]pyridines: This isomeric fused system is typically formed when this compound reacts with reagents that provide a single carbon atom to the new ring, such as carboxylic acids, orthoesters, or acid chlorides. The reaction involves acylation or condensation at the terminal hydrazine nitrogen, followed by intramolecular cyclization onto the pyridine ring nitrogen. In some cases, the initially formed Current time information in Bangalore, IN.tandfonline.comrjptonline.orgtriazolo[4,3-a]pyridine can undergo a Dimroth rearrangement to the more thermodynamically stable Current time information in Bangalore, IN.tandfonline.comrjptonline.orgtriazolo[1,5-a]pyridine isomer, particularly under acidic or thermal conditions.

The following table summarizes key regioselective functionalization strategies for this class of compounds.

| Reactant | Conditions | Position of Functionalization | Product Type |

|---|---|---|---|

| Aldehydes/Ketones | Acid or base catalysis, typically in an alcohol solvent | Terminal Hydrazine Nitrogen (-NH2) | Hydrazones |

| β-Diketones (e.g., Acetylacetone) | Reflux in alcohol (e.g., Ethanol), often with acid catalyst (e.g., Acetic Acid) | Hydrazine and Pyridine Ring Nitrogens | Pyrazolo[1,5-a]pyridines |

| β-Ketoesters (e.g., Ethyl Acetoacetate) | Reflux in alcohol or high-boiling solvent (e.g., Dioxane) | Hydrazine and Pyridine Ring Nitrogens | Pyrazolo[1,5-a]pyridines |

| Aromatic Aldehydes & Oxidant (e.g., I2) | One-pot reaction, often at room temperature | Hydrazine and Pyridine Ring Nitrogens | Current time information in Bangalore, IN.tandfonline.comrjptonline.orgTriazolo[4,3-a]pyridines beilstein-journals.org |

| Isothiocyanates | Reflux in alcohol, followed by cyclization (e.g., electrochemically) | Hydrazine and Pyridine Ring Nitrogens | 3-Amino- Current time information in Bangalore, IN.tandfonline.comrjptonline.orgtriazolo[4,3-a]pyridines rjptonline.org |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a powerful tool in modern organic synthesis. nih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. This compound is an excellent substrate for MCRs, acting as a dinucleophile to react with various electrophiles in a sequential or concerted manner.

A prominent example of an MCR involving this scaffold is the synthesis of highly substituted fused pyridine systems. For instance, a one-pot reaction combining this compound, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of complex pyrazolo[1,5-a]pyridine derivatives. The reaction sequence typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene (a Michael acceptor). The 2-hydrazinylpyridine then undergoes a sequential Michael addition via its terminal nitrogen, followed by an intramolecular cyclization and aromatization.

These MCRs are highly valuable as they provide access to diverse libraries of complex heterocyclic compounds in a single step, which would otherwise require lengthy, multi-step syntheses.

The table below outlines a representative multi-component reaction involving the 2-hydrazinylpyridine scaffold.

| Component 1 | Component 2 | Component 3 | Typical Catalyst/Solvent | Resulting Heterocyclic System |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde | Malononitrile | Basic catalyst (e.g., Piperidine) / Ethanol | Aminocyano-substituted Pyrazolo[1,5-a]pyridines |

| This compound | Aromatic Aldehyde | Ethyl Cyanoacetate | Basic catalyst / Ethanol | Amino-ester-substituted Pyrazolo[1,5-a]pyridines |

| This compound | Aldehyde | Isocyanide | Acidic or neutral / Methanol (B129727) | Hydrazino-carboxamide derivatives (Ugi-type reaction) |

Spectroscopic and Structural Characterization Methodologies

Advanced Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

For 2-Hydrazinyl-4,6-dimethylpyrimidine (B165083), a structurally related compound, FT-IR spectra have been recorded, providing insight into its vibrational frequencies. nih.gov The spectra, obtained using a Bruker IFS 85 instrument with a KBr-Pellet technique, are available for review. nih.gov In the analysis of related compounds like 2-amino-4,6-dimethylpyrimidine (B23340), FT-IR and FT-Raman spectra have been extensively studied. ijera.comnih.gov The solid-phase FT-IR spectrum of 2-amino-4,6-dimethylpyrimidine was recorded in the 4000–400 cm⁻¹ region, while the FT-Raman spectrum was recorded between 3500–50 cm⁻¹. nih.gov

In derivatives of 2-Hydrazinyl-4,6-dimethylpyridine, characteristic FT-IR absorption bands are observed. For instance, N-Mannich bases derived from a 4,6-dimethylpyridine scaffold show N-H stretching vibrations in the range of 3369–3144 cm⁻¹, aliphatic C-H stretching around 2974–2967 cm⁻¹, and C=O stretching from 1718–1622 cm⁻¹. mdpi.com Similarly, in 1,3,4-oxadiazole (B1194373) derivatives, N-H and NH₂ bands appear between 3294–3035 cm⁻¹, with C=O stretching also evident. mdpi.com

Table 1: Selected FT-IR Data for Derivatives of 4,6-Dimethylpyridine

| Functional Group | Wavenumber (cm⁻¹) | Compound Type |

|---|---|---|

| N-H stretching | 3369 - 3144 | N-Mannich bases mdpi.com |

| C-H aliphatic stretching | 2982 - 2967 | N-Mannich bases mdpi.com |

| C=O stretching | 1736 - 1622 | N-Mannich bases, 1,3,4-Oxadiazole derivatives mdpi.commdpi.com |

Mass Spectrometry Techniques (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

The molecular formula of 2-Hydrazinyl-4,6-dimethylpyrimidine is C₆H₁₀N₄, corresponding to a monoisotopic mass of 138.0905 Da. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) data available from the NIST Mass Spectrometry Data Center shows a top peak with a mass-to-charge ratio (m/z) of 138, corresponding to the molecular ion [M]⁺. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, often used for the analysis of less volatile or thermally sensitive compounds. lcms.cz High-Resolution Mass Spectrometry (HR-MS), typically coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For example, HR-MS analysis of derivatives of 4,6-dimethylpyridine has been used to confirm their calculated molecular formulas with high precision. mdpi.com

Table 3: Mass Spectrometry Data for 2-Hydrazinyl-4,6-dimethylpyrimidine

| Technique | Information | Value | Source |

|---|---|---|---|

| Molecular Formula | - | C₆H₁₀N₄ | nih.gov |

| Monoisotopic Mass | Calculated | 138.0905 Da | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By determining the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), a direct comparison can be made with the theoretical values calculated from its proposed molecular formula.

For this compound, the molecular formula is C₆H₁₀N₄. researchgate.net This composition dictates a specific theoretical percentage for each element. Experimental analysis of the compound has yielded values that are in close agreement with these calculated percentages, confirming its elemental composition. In one such analysis, the experimentally found percentages of carbon, hydrogen, and nitrogen were reported to be 52.33%, 7.80%, and 40.54%, respectively. chemspider.com These figures align well with the theoretical values of 52.16% for carbon, 7.30% for hydrogen, and 40.55% for nitrogen. chemspider.com The close correlation between the experimental and theoretical data provides strong evidence for the successful synthesis and purity of the compound. Such analyses for related derivatives have also shown results within a narrow margin of the calculated values, further establishing the reliability of the synthetic route. tandfonline.com

Table 1: Elemental Analysis Data for this compound This table presents the theoretical and experimental elemental composition of the compound.

| Element | Theoretical % (Calculated for C₆H₁₀N₄) | Experimental % (Found) chemspider.com |

| Carbon (C) | 52.16 | 52.33 |

| Hydrogen (H) | 7.30 | 7.80 |

| Nitrogen (N) | 40.55 | 40.54 |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

While XRD is a critical tool for confirming molecular structures, specific single-crystal X-ray diffraction data for this compound was not available in the reviewed literature. However, the utility of this technique is well-documented for structurally related compounds and derivatives. For instance, X-ray structural analysis has been successfully applied to determine the molecular geometry of various pyrimidine (B1678525) derivatives, confirming their synthesized structures and revealing details about their conformation and intermolecular interactions. chemspider.combohrium.com

In a typical XRD study, key parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates are determined. This information confirms the molecular connectivity and provides insights into supramolecular assembly through forces like hydrogen bonding. nih.gov For example, the analysis of a cocrystal of 2-amino-4,6-dimethylpyrimidine hydrate (B1144303) provided detailed insights into its structural and supramolecular features. researchgate.net Although a detailed crystallographic table for the title compound cannot be presented, the general parameters obtained from such an analysis are listed below for illustrative purposes.

Table 2: Typical Parameters Determined by Single-Crystal X-ray Diffraction This table illustrates the type of data obtained from an XRD experiment, which would be used for the complete structural determination of this compound.

| Parameter | Description |

| Crystal System | The basic geometric framework of the crystal (e.g., Monoclinic, Triclinic). |

| Space Group | Describes the symmetry of the crystal structure. |

| Unit Cell Dimensions | The lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Predictions

Computational methods, particularly those rooted in quantum mechanics, are instrumental in predicting the electronic characteristics and reactivity of 2-Hydrazinyl-4,6-dimethylpyridine. These theoretical approaches allow for a detailed examination of its molecular orbitals, reaction pathways, and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the electronic properties of molecular systems. While specific DFT studies exclusively on this compound are not extensively documented, research on closely related hydrazinylpyridine and dimethylpyridine derivatives provides significant insights. nih.govmdpi.com These studies typically employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p) to optimize the molecular geometry and calculate electronic parameters. iucr.org

For analogous compounds, DFT calculations have been used to determine key structural features, including bond lengths and angles, as well as to explore their electronic and nonlinear optical properties. doi.orgbohrium.com These theoretical models are crucial for understanding how the hydrazinyl and dimethyl substituents influence the electronic distribution within the pyridine (B92270) ring.

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. iucr.org

In studies of related hydrazinylpyridine derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. For instance, in a study of (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol, the HOMO and LUMO energies were calculated to be -0.201 and -0.045 atomic units (a.u.), respectively, resulting in a HOMO-LUMO gap of 0.1562 a.u. iucr.org This type of analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions.

| Compound/Derivative | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) | Reference |

| (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol | -0.201 | -0.045 | 0.1562 | iucr.org |

This table presents data for a related hydrazinylpyridine derivative to illustrate the application of frontier molecular orbital analysis.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound can be significantly aided by computational studies that map out reaction pathways and identify transition states. While specific research on the reaction pathways of this compound is limited, the known reactivity of the hydrazinyl group suggests its involvement in reactions such as condensation and cyclization. nih.govmdpi.com

Theoretical calculations on similar molecules have demonstrated the utility of DFT in elucidating multi-step reaction mechanisms, including the calculation of activation energies and the characterization of transition state structures. Such analyses can predict the most favorable reaction pathways and provide insights into the kinetics and thermodynamics of the transformations.

Spectroscopic Parameter Prediction

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the characterization of compounds. DFT calculations have been successfully used to predict vibrational frequencies (FT-IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts for a variety of molecules, including derivatives of pyridine and hydrazine (B178648). bohrium.comnih.gov

By comparing the computationally predicted spectra with experimental data, a more confident structural assignment can be made. For example, in studies of benzoylpyridine-based hydrazones, DFT calculations were employed to analyze the vibrational spectra of different isomers, providing a deeper understanding of their conformational changes. bohrium.com

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

Intermolecular Interaction Analysis

The nature and strength of intermolecular interactions are fundamental to understanding the behavior of a compound in the solid state and in solution. These non-covalent forces govern crystal packing, solubility, and the initial recognition events between a ligand and its biological target. While specific, in-depth studies on the comprehensive intermolecular interaction analysis of this compound are not extensively documented in publicly available literature, general principles of computational chemistry allow for a theoretical exploration of its potential interactions.

Key intermolecular interactions expected for this compound include:

Hydrogen Bonding: The presence of the hydrazinyl group (-NHNH2) provides both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). The pyridine ring nitrogen also acts as a hydrogen bond acceptor. These interactions are expected to be significant in the compound's crystal lattice and in its binding to biological macromolecules.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of crystal structures and ligand-receptor complexes.

Computational methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are powerful tools for quantifying and visualizing these interactions. However, specific published data from these analyses for the title compound are scarce.

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

Binding Site Analysis and Molecular Recognition

For a ligand to exert a biological effect, it must first bind to a specific site on its target molecule. Binding site analysis involves identifying and characterizing the pocket or groove on the receptor where the ligand binds. This analysis, often performed using computational tools, examines the shape, size, and physicochemical properties of the binding site, such as its hydrophobicity, charge distribution, and the presence of hydrogen bond donors and acceptors.

Molecular recognition is the specific interaction between the ligand and the binding site. In the case of this compound, molecular docking simulations would aim to predict the binding mode and affinity. The hydrazinyl group and the pyridine nitrogen are expected to be key pharmacophoric features, forming specific hydrogen bonds with amino acid residues in the binding pocket. The dimethyl-substituted pyridine ring would likely engage in hydrophobic or van der Waals interactions.

Structure-Activity Relationship (SAR) Derivation via Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods can be invaluable in deriving SAR by systematically modifying the structure of a lead compound, such as this compound, and predicting the effect of these modifications on its binding affinity and activity.

For instance, computational SAR studies could involve:

Modifying the substituents on the pyridine ring: Replacing the methyl groups with other functional groups (e.g., halogens, electron-withdrawing, or electron-donating groups) to probe their effect on binding.

Derivatizing the hydrazinyl group: Converting the hydrazinyl moiety into various Schiff bases, amides, or other functional groups to explore new interaction patterns with the target.

Applications of 2 Hydrazinyl 4,6 Dimethylpyridine and Its Derivatives in Specialized Chemical Research

Role as Versatile Synthetic Building Blocks

Design and Synthesis of Privileged Heterocyclic Scaffolds

2-Hydrazinyl-4,6-dimethylpyridine is a key starting material for synthesizing fused heterocyclic systems, which are considered "privileged scaffolds" due to their recurrence in biologically active compounds. A significant application is in the synthesis of Current time information in Bangalore, IN.tandfonline.comresearchgate.nettriazolo[4,3-a]pyrimidines. For instance, the reaction of 2-hydrazinyl-4,6-dimethylpyrimidine (B165083) with benzoyl chloride leads to the formation of 5,7-dimethyl-3-phenyl- Current time information in Bangalore, IN.tandfonline.comresearchgate.nettriazolo[4,3-a]pyrimidine. Similarly, its reaction with carbon disulphide and ethyl chloroformate yields other substituted 1,2,4-triazolo[4,3-a]pyrimidines.

Furthermore, its utility extends to the synthesis of pyrazole (B372694) derivatives. The classical method for pyrazole synthesis involves the reaction of hydrazines with 1,3-dicarbonyl compounds. tandfonline.com When reacted with acetylacetone (B45752) (a 1,3-dicarbonyl compound), 2-hydrazinyl-4,6-dimethylpyrimidine yields a pyrazole derivative. tandfonline.com It can also be used in multicomponent reactions to produce highly substituted pyrazoles. nih.gov Another example of its versatility is the reaction with 2,5-hexanedione (B30556), which results in the formation of a pyrrole (B145914) derivative.

Table 1: Synthesis of Heterocyclic Scaffolds from 2-Hydrazinyl-4,6-dimethylpyrimidine

| Reactant | Resulting Scaffold | Product Name |

|---|---|---|

| Benzoyl chloride | Current time information in Bangalore, IN.tandfonline.comresearchgate.netTriazolo[4,3-a]pyrimidine | 5,7-dimethyl-3-phenyl- Current time information in Bangalore, IN.tandfonline.comresearchgate.nettriazolo[4,3-a]pyrimidine |

| Acetylacetone | Pyrazole | Pyrazole derivative |

| 2,5-Hexanedione | Pyrrole | Pyrrole derivative |

| Carbon Disulphide | Current time information in Bangalore, IN.tandfonline.comresearchgate.netTriazolo[4,3-a]pyrimidine | 5,7-Dimethyl- Current time information in Bangalore, IN.tandfonline.comresearchgate.nettriazolo[4,3-a]pyrimidine-3-thiol |

| Ethyl Chloroformate | Current time information in Bangalore, IN.tandfonline.comresearchgate.netTriazolo[4,3-a]pyrimidine | 5,7-Dimethyl- Current time information in Bangalore, IN.tandfonline.comresearchgate.nettriazolo[4,3-a]pyrimidin-3(2H)-one |

Precursors in Medicinal Chemistry (Scaffold Design)

The scaffolds derived from this compound are of significant interest in medicinal chemistry. Pyrazole and pyridine (B92270) moieties are core components of numerous pharmacologically active compounds. rsc.org The hybridization of pyrazole and pyrimidine (B1678525) rings, often originating from precursors like 2-hydrazinyl-4,6-dimethylpyrimidine, has led to the development of molecules with potential anticancer and anti-inflammatory effects. nih.govresearchgate.net For example, pyrazole-clubbed pyrimidine hybrids have been designed and synthesized as potential antibacterial agents against resistant strains like MRSA. nih.govacs.org

Derivatives such as pyrazolo[1,5-a]pyrimidines, which can be synthesized from related hydrazinopyrimidine precursors, are known to possess antitumor activity. mdpi.com The synthetic versatility of the hydrazinyl group allows for its incorporation into more complex structures, such as N-acyl hydrazones, which are recognized for their broad biological applications, including anticancer and antimicrobial activities. researchgate.net The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols from 2-hydrazino-4,6-dimethylpyrimidine has yielded compounds with notable antibacterial and antifungal activities. tandfonline.com These findings underscore the role of this compound as a crucial starting point for designing novel therapeutic agents. researchgate.net

Synthetic Routes to Agrochemicals and Functional Dyes

Pyridine and its derivatives are foundational scaffolds in the agrochemical industry, used in a significant percentage of pesticides. rsc.orgjst.go.jp Specifically, pyrazole derivatives have been investigated for their fungicidal and insecticidal properties. tandfonline.comdergipark.org.tr For instance, certain spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives, synthesized from hydrazine (B178648) precursors, have demonstrated remarkable fungicidal activity against soil-borne fungi like Rhizoctonia solani and Fusarium solani. tandfonline.com While direct synthesis routes from this compound to commercial agrochemicals are not extensively detailed, its role as a precursor to pyrazole and pyridine structures places it within the synthetic pathways relevant to agrochemical discovery. researchgate.netnih.gov

In the realm of functional dyes, the hydrazinyl group's reactivity is also valuable. Hydrazine-appended BODIPY dyes have been synthesized, and their photophysical properties studied. nih.gov The reaction of 2-hydrazinopyridine (B147025) with a BODIPY precursor demonstrates the potential for creating complex fluorescent molecules. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidines and pyrazolopyridines, accessible from hydrazine-based precursors, are being explored for their significant photophysical properties, with applications in materials science and optoelectronic devices. mdpi.commdpi.com

Coordination Chemistry and Metal Complexation Studies

The field of coordination chemistry extensively utilizes ligands containing nitrogen donor atoms, and this compound and its derivatives are no exception. The pyridine nitrogen and the hydrazinyl group provide multiple binding sites for metal ions.

Ligand Design and Synthesis for Metal Complexes

The 2-hydrazinylpyridine moiety is a well-established ligand in coordination chemistry. researchgate.net It can act as a chelating ligand, forming stable complexes with a variety of transition metals. The synthesis of such complexes typically involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates) with the hydrazinopyridine ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netnih.gov

Derivatives of 2-hydrazinylpyridine, such as Schiff bases formed by condensation with aldehydes or ketones, are widely used to create multidentate ligands. researchgate.netsoton.ac.uk For example, the condensation of 2-hydrazinopyridine with 2-acetylpyridine (B122185) yields a tridentate ligand that can coordinate to metal centers through two pyridyl nitrogen atoms and one imino nitrogen atom. researchgate.netsoton.ac.uk The resulting metal complexes have been synthesized with various metals, including palladium, manganese, zinc, and copper. researchgate.netbiointerfaceresearch.comfrontiersin.org These studies demonstrate the deliberate design of ligands to achieve specific coordination geometries and properties in the final metal complex.

Table 2: Examples of Metal Complexes with Hydrazinopyridine-Derived Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry |

|---|---|---|

| 2-Hydrazinopyridine (hzpy) | Palladium(II) | Square Planar |

| Schiff base of 2-hydrazinopyridine and 2-pyridinecarbaldehyde | Manganese(II), Zinc(II) | Octahedral, Trigonal Bipyramidal |

| Schiff base of 2-hydrazinopyridine and 2-acetylpyridine | Manganese(II), Copper(II) | Octahedral |

| Pyrimidinyl based Schiff base | Mn(II), Co(II), Ni(II), Cu(II) | Not specified |

Investigation of Metal-Ligand Interactions and Coordination Modes

Spectroscopic methods are crucial for elucidating the interaction between the ligand and the metal center. In the infrared (IR) spectra of metal complexes of hydrazinopyridine derivatives, a shift in the vibrational frequencies of the C=N and N-H groups compared to the free ligand confirms the coordination of these groups to the metal ion. researchgate.netbiointerfaceresearch.com

The 2-hydrazinylpyridine scaffold can exhibit different coordination modes. It can act as a bidentate ligand, coordinating through the pyridine nitrogen and the terminal amino nitrogen of the hydrazinyl group. biointerfaceresearch.comevitachem.com This chelation forms a stable five-membered ring with the metal ion. In its Schiff base derivatives, the ligand often behaves in a tridentate fashion. researchgate.netsoton.ac.uk The geometry of the resulting complexes varies depending on the metal ion and the specific ligand used, with common geometries including square planar, octahedral, and trigonal bipyramidal. researchgate.netsoton.ac.ukbiointerfaceresearch.com For example, palladium(II) complexes with 2-hydrazinopyridine have been reported to adopt a square planar geometry, while manganese(II) and copper(II) complexes with tridentate Schiff base ligands derived from 2-hydrazinopyridine have been found to be octahedral. researchgate.netbiointerfaceresearch.com These studies highlight the predictable yet versatile coordination behavior of this class of ligands.

Analytical Chemistry Applications

In the field of analytical chemistry, the quest for enhanced sensitivity and selectivity in the detection of various analytes is perpetual. Chemical derivatization, a process that modifies an analyte to improve its physicochemical properties for analysis, is a key strategy in this endeavor. 2-Hydrazinyl-4,6-dimethylpyrimidine and its structural analogs have emerged as potent derivatizing agents, particularly in the realm of chromatography and mass spectrometry. Their utility lies in their ability to react with specific functional groups, thereby amplifying the signal and improving the detection limits of target molecules.

Derivatization for Enhanced Spectroscopic Detection (e.g., Mass Spectrometry Sensitivity)

The primary application of 2-Hydrazinyl-4,6-dimethylpyrimidine (DMP) in analytical chemistry is as a derivatization reagent to significantly boost the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS). This is especially crucial for analytes that exhibit poor ionization efficiency in their native form.

A notable application of DMP is in the comprehensive profiling of bile acids using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov Bile acids are steroidal compounds that play critical roles in physiological and pathological processes, but their comprehensive characterization can be challenging due to the low abundance of certain species and their poor ionization. nih.gov

Research has demonstrated that derivatizing bile acids with DMP can increase their detection sensitivity by dozens or even hundreds of times compared to their underivatized forms. nih.gov The derivatization reaction is efficient and can be completed in 20 minutes at room temperature, with a reported derivatization efficacy higher than 99%. nih.gov This enhanced sensitivity allows for the detection and quantification of a much wider range of bile acids in complex biological samples, such as serum. nih.gov

In one study, a parallel derivatization strategy was employed, using both 2-Hydrazinyl-4,6-dimethylpyrimidine (DMP) and its structural analogue, 2-hydrazinylpyrimidine (DP). nih.gov This approach facilitated not only the improvement of detection sensitivities and chromatographic performance but also aided in the rapid identification of bile acids from intricate biological matrices through retention time shifts and peak area ratios. nih.gov This methodology was successfully applied to profile over 200 bile acids in rat serum and to investigate disturbances in the bile acid metabolism network in a rat model of liver injury. nih.gov

The principle behind the enhanced mass spectrometry sensitivity lies in the introduction of a readily ionizable moiety from the derivatizing agent onto the analyte molecule. The pyrimidine ring in DMP can be easily protonated, leading to a significant increase in the ionization efficiency of the resulting derivative during electrospray ionization (ESI), which is a common ionization technique in LC-MS.

While direct research on DMP for other classes of compounds is less prevalent, the utility of structurally similar hydrazine-based reagents provides strong evidence for its potential in broader applications. For instance, 2-hydrazino-1-methylpyridine (HMP), a close structural relative, has been effectively used to enhance the sensitivity of LC-MS/MS analysis for androgens like 5α-dihydrotestosterone (DHT). nih.govnih.gov The derivatization with HMP allowed for the quantification of these low-abundance hormones in small plasma volumes, a significant advantage in clinical and preclinical studies. nih.govnih.gov The HMP derivatives of androgens showed characteristic fragmentation patterns in tandem mass spectrometry, which is crucial for their selective and sensitive detection. nih.gov

The table below summarizes the key findings from a study utilizing 2-Hydrazinyl-4,6-dimethylpyrimidine for the derivatization of bile acids.

| Parameter | Finding | Reference |

| Derivatization Reagent | 2-Hydrazinyl-4,6-dimethylpyrimidine (DMP) | nih.gov |

| Analyte Class | Bile Acids | nih.gov |

| Analytical Technique | UHPLC-MS/MS | nih.gov |

| Sensitivity Enhancement | Dozens to hundreds of times increase compared to non-derivatized forms. | nih.gov |

| Reaction Conditions | 20 minutes at room temperature. | nih.gov |

| Derivatization Efficacy | >99% | nih.gov |

| Application | Comprehensive profiling of over 200 bile acids in rat serum; investigation of drug-induced liver injury. | nih.gov |

This body of research underscores the significant potential of 2-Hydrazinyl-4,6-dimethylpyrimidine as a valuable tool in analytical chemistry, enabling more sensitive and comprehensive analysis of a variety of important biomolecules.

Future Perspectives and Emerging Research Directions

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and modification of pyrimidine (B1678525) derivatives. researchgate.net Traditional methods for synthesizing hydrazinylpyrimidines often involve reagents like hydrazine (B178648) hydrate (B1144303), which, while effective, poses environmental and safety concerns. rsc.orgnih.gov The future of synthesizing compounds like 2-Hydrazinyl-4,6-dimethylpyrimidine (B165083) is geared towards developing more sustainable and safer protocols.

Key green chemistry strategies being explored include:

Use of Benign Solvents: Research is moving away from conventional organic solvents towards greener alternatives such as water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents. mdpi.comacs.org Multi-component reactions performed in water, for instance, have been shown to produce pyrazole-based pyrido[2,3-d]pyrimidine-diones efficiently and with simple, environmentally friendly work-up procedures. arkat-usa.org

Alternative Energy Sources: Microwave and ultrasonic irradiation are being employed as alternative energy sources to conventional heating. acs.org These techniques can significantly reduce reaction times, improve yields, and lower energy consumption. nih.govresearchgate.net Ultrasound, in particular, promotes chemical transformations through acoustic cavitation, creating localized high-pressure and high-temperature conditions that can drive reactions efficiently in greener solvent systems like water-glycerol. nih.gov

Catalytic Innovations: There is a strong emphasis on developing and using new catalysts, including nano-sized, metal-free, and reusable catalytic systems, to improve reaction efficiency and reduce waste. researchgate.net For related heterocyclic syntheses, approaches like using iodine as a catalyst in water or employing organocatalysts are being investigated to create more sustainable pathways. mdpi.comrsc.org The potential for biocatalytic methods using enzymes is also an emerging area of interest for pyrimidine derivatives. A primary goal is to find greener alternatives to reagents like hydrazine, potentially through novel catalytic pathways that avoid its direct use.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To explore the vast chemical space accessible from the pyrimidine hydrazine framework, researchers are heavily relying on combinatorial chemistry coupled with high-throughput screening (HTS). researchgate.net These technologies enable the rapid synthesis and evaluation of immense collections of related molecules, drastically accelerating the pace of drug discovery and materials science. nih.gov

A prominent example of this approach is the use of DNA-Encoded Library (DEL) technology . nih.govacs.org This platform allows for the creation of libraries containing millions, or even billions, of unique pyrimidine-based molecules. nih.gov The process involves a "split-and-pool" combinatorial strategy where each small molecule is covalently attached to a unique DNA barcode that records its synthetic history. nih.govacs.org This allows for the entire library to be screened simultaneously against a biological target, with the most promising "hit" compounds identified by sequencing their DNA tags. nih.gov Recently, a large-scale DEL with over 65 million members was constructed based on pyrimidine cores and screened against the BRD4 protein, successfully identifying potent binders. nih.gov

The table below summarizes findings from various HTS campaigns involving pyrimidine derivatives, showcasing the power of this approach.

| Target/Assay | Library Type | Key Findings | Reference(s) |

| BRD4 Protein | DNA-Encoded Library (DEL) | Identification of promising binders with nanomolar inhibition activities from a library of 65.3 million pyrimidine derivatives. | nih.gov |

| Human Cancer Cell Lines (NCI-60) | Pyrazolo[3,4-d]pyrimidine derivatives | Identified compounds with significant growth inhibitory activity against various cancer cell lines, particularly leukemia. | rsc.org |

| Antitubercular Activity | Isatin–pyrimidine hybrids | Screening against multiple strains of M. tuberculosis identified hybrids with potent inhibitory activity. | nih.gov |

| Kinase Inhibition (PI3Kα) | 1,3,5-Triazine/Pyrimidine derivatives | Screening led to the discovery of compound F8 with potent and selective PI3Kα inhibition (IC50 = 0.14 nM). | cancer.govnih.gov |

| Diverse Biological Targets (NIH Roadmap) | Purine, pyrimidine, and triazole acetamides | A library of 181 analogues was screened against 301 protein targets, with 88 compounds showing activity in at least one assay. | acs.org |

This table is generated based on data from the referenced research articles.

Advanced Materials Development Based on Pyrimidine Hydrazine Frameworks

The unique structural and electronic properties of the pyrimidine hydrazine scaffold make it an attractive building block for a new generation of advanced materials. Research is extending beyond biological applications into materials science, with a focus on creating functional materials with tailored properties.

Emerging areas of materials development include:

Fluorescent Sensors: 2-Hydrazinyl-4,6-dimethylpyrimidine has been successfully used as a key component in the synthesis of highly selective fluorescent sensors. dongguk.eduscispace.com One such sensor, created by condensing the compound with 2,6-diformyl-4-methylphenol, demonstrates a strong and selective "turn-on" fluorescence response to Zn²⁺ ions, making it useful for detection and cellular imaging applications. dongguk.edunih.gov

Metal-Organic Frameworks (MOFs): Pyrimidine-based ligands are being used to construct MOFs with applications in gas storage and separation. google.comrsc.org For example, an aminopyrimidine-functionalized MOF showed highly selective adsorption of acetylene (B1199291) and carbon dioxide over methane (B114726). rsc.org Another pyrimidine-based MOF, UTSA-76, exhibited a higher methane storage capacity than its non-pyrimidine counterpart. google.com Cluster-based polymers using 4,6-dimethylpyrimidine-2-thione have been developed as visible-light photocatalysts. rsc.org

Conjugated Polymers: Pyrimidine units are being incorporated into conjugated polymers to create organic semiconductors with tunable opto-electronic properties. tdl.orgresearchgate.net By modifying side chains on the pyrimidine ring, researchers can fine-tune the polymer's energy levels for applications in flexible electronics and printed circuits. tdl.orgresearchgate.net Other pyrimidine-containing polymers have been developed as effective nanocarriers for DNA and protein delivery. rsc.org

Energetic Materials: The high nitrogen content of the pyrimidine hydrazine structure makes it a candidate for developing a new class of high-performance, less sensitive energetic materials. rsc.org Incorporating hydrazine and nitro groups into the pyrimidine backbone can lead to compounds with excellent detonation properties, good thermal stability, and lower sensitivity compared to traditional explosives. rsc.org

| Material Type | Pyrimidine-based Building Block | Application | Reference(s) |

| Fluorescent Sensor | 2-Hydrazinyl-4,6-dimethylpyrimidine | Selective detection of Zn²⁺ ions | dongguk.edunih.gov |

| Metal-Organic Framework (MOF) | Pyrimidine-4,6-dicarboxylate | Selective gas (CO₂, C₂H₂) separation and storage | rsc.orgrsc.orgmdpi.com |

| Conjugated Polymer | 2-Decyloxy-4,6-dimethylpyrimidine | Organic semiconductors for electronics | researchgate.net |

| Cationic Polymer | Uracil-containing linker | Nanocarriers for DNA/protein delivery | rsc.org |

| Energetic Material | Pyrimidine with hydrazine/nitro groups | High-performance, low-sensitivity explosives | rsc.org |

This table is generated based on data from the referenced research articles.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical discovery, and their application to pyrimidine-based compounds is a significant future trend. These computational tools can process vast datasets, recognize complex patterns, and predict molecular properties, thereby accelerating the design-synthesis-test cycle. researchgate.net

The integration of AI and ML is impacting the research of pyrimidine hydrazines in several ways:

Rational Drug and Materials Design: Early approaches like Computer-Aided Drug Design (CADD) and Structure-Based Drug Design (SBDD) have been successfully used to design novel pyrimidine hydrazine derivatives as selective kinase inhibitors. cancer.govnih.govresearchgate.net Modern AI/ML models build on this by predicting bioactivity, toxicity, and physicochemical properties with greater accuracy, guiding chemists to synthesize only the most promising candidates. nih.gov

Hypothesis Generation: Advanced AI tools, including large language models (LLMs), can analyze the entirety of published scientific literature to generate novel research hypotheses. researchgate.net This can help identify unexplored connections between the pyrimidine hydrazine scaffold and new biological targets or material applications.

Predictive Modeling: Machine learning models can be trained to predict the outcomes of chemical reactions, optimize synthesis conditions, and even forecast the properties of yet-to-be-created materials. researchgate.net This predictive power reduces the need for trial-and-error experimentation, saving time and resources.

| AI/ML Application | Description | Example in Pyrimidine Chemistry | Reference(s) |

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of a biological target to design complementary ligands. | Designing pyrimidine benzoyl hydrazine derivatives as selective PI3Kα inhibitors. | cancer.govnih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Models the correlation between the chemical structure of compounds and their biological activity. | Developing models to predict the binding affinity of thienopyrimidine derivatives to adenosine (B11128) receptors. | nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features responsible for a molecule's biological activity. | Used to screen databases and design novel dopamine (B1211576) agonists. | nih.gov |

| Hypothesis Generation with LLMs | Employs large language models to analyze literature and propose new research directions or material designs. | A general approach being applied to accelerate materials discovery. | researchgate.net |

This table is generated based on data from the referenced research articles.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-hydrazinyl-4,6-dimethylpyridine and its derivatives?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify N–H stretching vibrations (3100–3300 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹). Nuclear magnetic resonance (NMR) is critical: ¹H NMR detects hydrazinyl protons (δ 3.5–5.0 ppm) and methyl groups (δ 2.0–2.5 ppm), while ¹³C NMR confirms pyridine ring carbons (δ 120–160 ppm). X-ray crystallography resolves hydrogen-bonding networks, as demonstrated in 2-amino-4,6-dimethylpyridinium benzoate derivatives .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Employ reflux conditions with hydrazine hydrate and 2-chloro-4,6-dimethylpyridine in ethanol (70–80°C, 12–24 hours). Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7). Purify via recrystallization in ethanol, achieving yields >90% as reported for analogous hydrazinylpyridine syntheses .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store in anhydrous ethanol or methanol under nitrogen at 4°C to prevent oxidation. Avoid chloroform due to potential charge-transfer interactions with acidic protons, which may alter stability .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate charge-transfer interactions in this compound complexes?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model hydrogen-bonding and charge-transfer dynamics. Compare theoretical IR/NMR spectra with experimental data to validate proton transfer mechanisms. Solvent effects (e.g., methanol vs. acetonitrile) significantly influence stabilization energies, as shown in analogous pyridine-hydrazine systems .

Q. What strategies resolve contradictions in spectroscopic data for hydrazinylpyridine derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- Contradiction : Discrepant ¹H NMR shifts due to tautomerism.

- Resolution : Variable-temperature NMR (VT-NMR) identifies dynamic equilibria, while X-ray diffraction confirms dominant tautomers .

- Example : In 2-amino-4,6-dimethylpyridinium benzoate, hydrogen bonding stabilizes specific tautomeric forms .

Q. How do substituents on the pyridine ring influence the antiradical activity of this compound?

- Methodological Answer : Synthesize analogs with electron-withdrawing groups (e.g., –NO₂) or donating groups (e.g., –OCH₃) at the 4-position. Assess radical scavenging via DPPH assays. Methyl groups at 4,6-positions enhance steric protection of the hydrazinyl moiety, improving cytoprotective activity, as seen in related dimethylpyridine derivatives .

Key Recommendations

- Experimental Design : Prioritize DFT-supported spectroscopic validation to minimize ambiguities .

- Data Interpretation : Address tautomerism and solvent effects systematically using VT-NMR and computational modeling .

- Biological Applications : Explore antiradical mechanisms via structure-activity relationships (SAR) guided by methyl group positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.